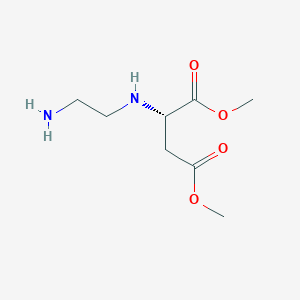
Dimethyl N-(2-aminoethyl)-L-aspartate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl N-(2-aminoethyl)-L-aspartate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dimethyl group attached to the nitrogen atom of the aminoethyl side chain, which is further connected to the L-aspartate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(2-aminoethyl)-L-aspartate typically involves the reaction of L-aspartic acid with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: L-aspartic acid, dimethylamine, ethylene oxide.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C. A catalyst such as sodium hydroxide may be used to facilitate the reaction.
Procedure: L-aspartic acid is dissolved in water, and dimethylamine is added to the solution. Ethylene oxide is then introduced slowly while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is isolated by filtration, followed by washing with water and drying under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl N-(2-aminoethyl)-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in the presence of bases such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Dimethyl N-(2-aminoethyl)-L-aspartate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in biochemical pathways and as a potential neurotransmitter analog.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Dimethyl N-(2-aminoethyl)-L-aspartate involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling. The compound may also modulate enzyme activity and affect metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-D-aspartate (NMDA): A well-known neurotransmitter analog with similar structural features.
L-Glutamate: An amino acid neurotransmitter with comparable functional groups.
Dimethylglycine: A related compound with a dimethyl group attached to the glycine backbone.
Uniqueness
Dimethyl N-(2-aminoethyl)-L-aspartate is unique due to its specific structural configuration and the presence of both dimethyl and aminoethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
188774-25-6 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
dimethyl (2S)-2-(2-aminoethylamino)butanedioate |
InChI |
InChI=1S/C8H16N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9/h6,10H,3-5,9H2,1-2H3/t6-/m0/s1 |
Clé InChI |
PYEIWBQIYDYUQW-LURJTMIESA-N |
SMILES isomérique |
COC(=O)C[C@@H](C(=O)OC)NCCN |
SMILES canonique |
COC(=O)CC(C(=O)OC)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


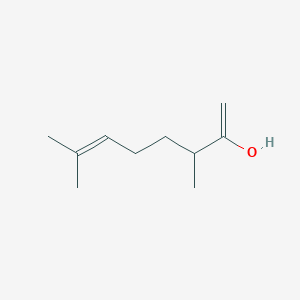
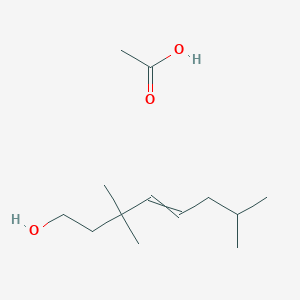
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
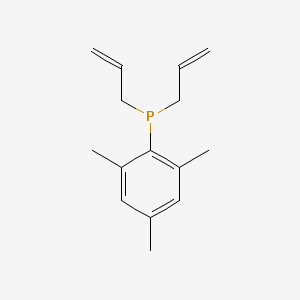
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
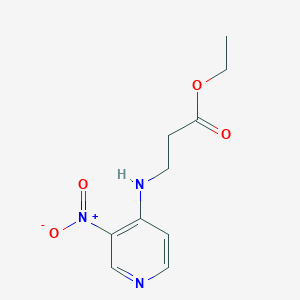
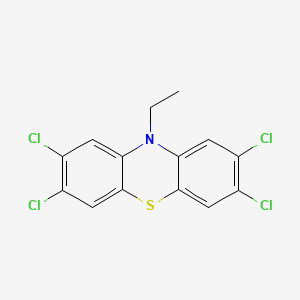
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
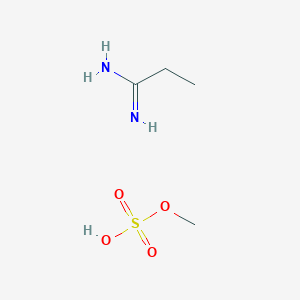
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
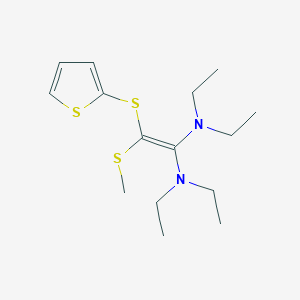
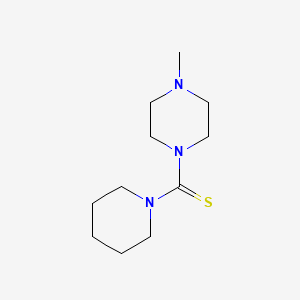

![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
